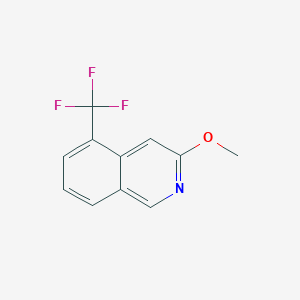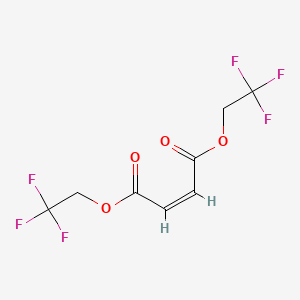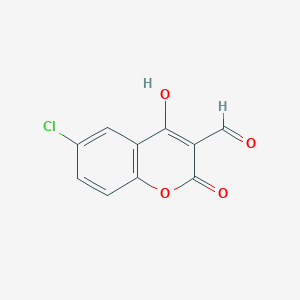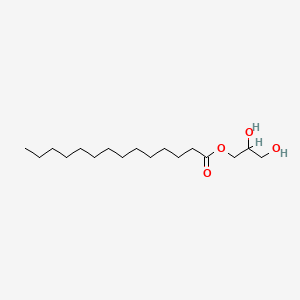
3-AMINOPYRIDINE-D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopyridine-D6 is a deuterated form of 3-aminopyridine, where six hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-Aminopyridine-D6 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reference compound in NMR spectroscopy.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Research involving this compound includes the development of pharmaceuticals and the study of metabolic pathways.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
Target of Action
3-Aminopyridine-D6, like other aminopyridines, primarily targets potassium channels . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials. By inhibiting these channels, aminopyridines can affect the nerve action potential .
Mode of Action
This compound inhibits potassium channels, which results in a widening of the nerve action potential . This can reverse conduction block in experimentally demyelinated axons . The compound acts similarly on synaptic potassium channels .
Pharmacokinetics
Aminopyridines in general have been found to have a small but significant beneficial effect on disability . At higher doses, they may precipitate an encephalopathy or seizures .
Result of Action
The inhibition of potassium channels by this compound can reverse conduction block in demyelinated axons, potentially improving function in patients with conditions like multiple sclerosis . The compound’s use can be complicated by the development of seizures and insomnia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Aminopyridine-D6 can be synthesized through various methods. One common approach involves the deuteration of 3-aminopyridine using deuterium gas or deuterated reagents. The process typically involves the following steps:
Deuteration of Nicotinamide: Nicotinamide is heated with sodium hypobromite, which is generated in situ by the reaction of sodium hydroxide and bromine at elevated temperatures.
Reduction: The resulting intermediate is then reduced using deuterated reducing agents to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high yield and purity. The use of deuterated solvents and catalysts can enhance the efficiency of the deuteration process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminopyridine-D6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and other nitrogen-containing heterocycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyridine: Similar structure but with the amino group at the second position.
4-Aminopyridine: Amino group at the fourth position, used in the treatment of neurological disorders.
3,4-Diaminopyridine: Contains two amino groups, used in the treatment of Lambert-Eaton myasthenic syndrome.
Uniqueness
3-Aminopyridine-D6 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly useful in studies requiring precise analytical techniques and in applications where stability is crucial.
Propriétés
Numéro CAS |
1219805-61-4 |
|---|---|
Formule moléculaire |
C5D6N2 |
Poids moléculaire |
100.15 |
Synonymes |
3-AMINOPYRIDINE-D6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate](/img/structure/B1141618.png)
![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)



